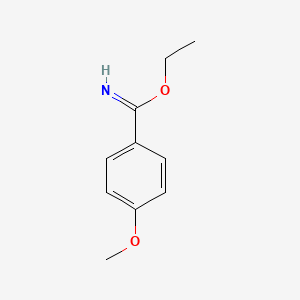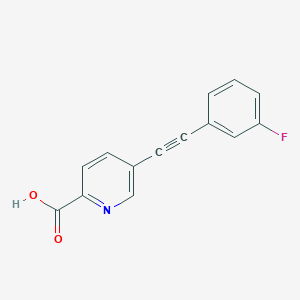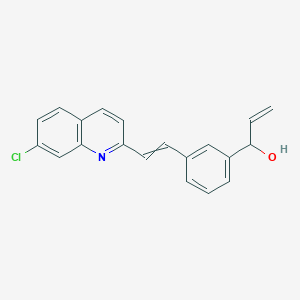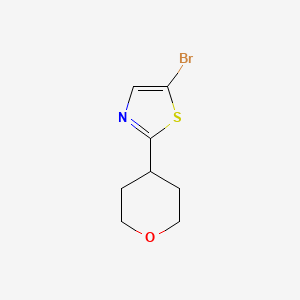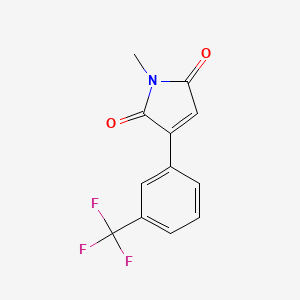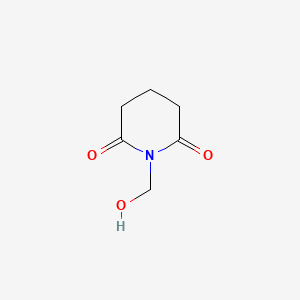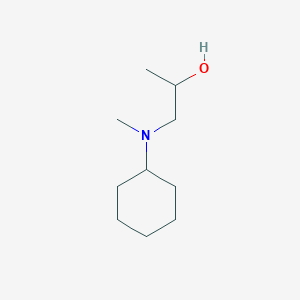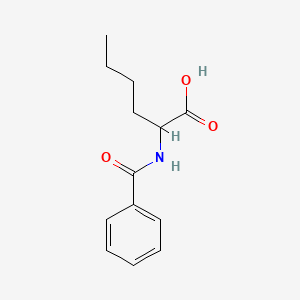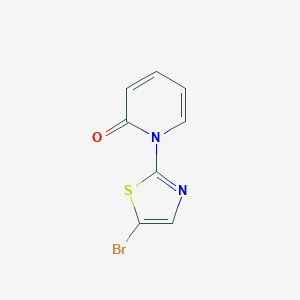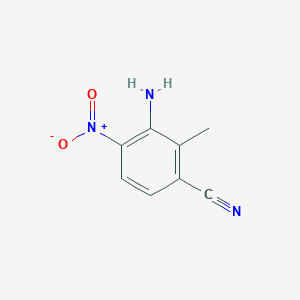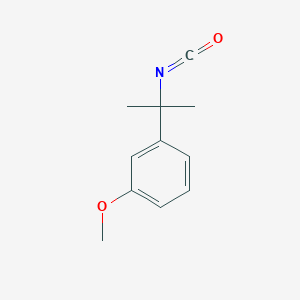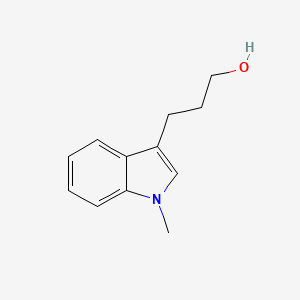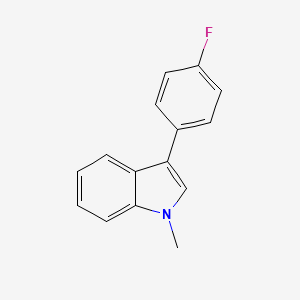
3-(4-fluorophenyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-1-methyl-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorophenyl group at the 3-position and a methyl group at the 1-position of the indole ring imparts unique chemical properties to this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . The highest yields are achieved using tetrazole-1-acetic acid as the ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.
科学研究应用
3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .
相似化合物的比较
- 1H-Indole, 3-(4-fluorophenyl)-1-isopropyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-ethyl-
- 1H-Indole, 3-(4-fluorophenyl)-1-benzyl-
Comparison: Compared to its analogs, 3-(4-fluorophenyl)-1-methyl-1H-indole exhibits unique properties due to the presence of the methyl group at the 1-position. This structural variation influences its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various fields of research .
属性
CAS 编号 |
93957-59-6 |
|---|---|
分子式 |
C15H12FN |
分子量 |
225.26 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3 |
InChI 键 |
VWODPNVWAQYCLY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


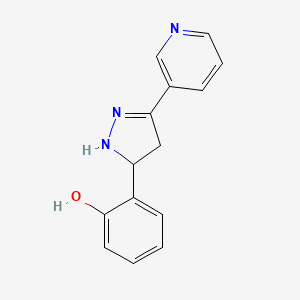
![Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-](/img/structure/B8748939.png)
